molecular formula C14H13F4IN2O B2610325 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole CAS No. 1836233-15-8

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Cat. No. B2610325
CAS RN: 1836233-15-8
M. Wt: 428.169
InChI Key: PODFKVUPPHUPBZ-UHFFFAOYSA-N
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Description

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as IBX, is a versatile and powerful oxidizing agent that has gained significant attention in recent years due to its unique properties and wide range of applications. IBX is a white solid that is soluble in most organic solvents and is commonly used as an oxidant in organic synthesis reactions.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Synthesis of Polyfluoroalkyl and Chlorofluoroalkyl Derivatives

Rudyuk et al. (2004) demonstrated the synthesis of N-polyfluoroethyl and N-2-chlorodifluorovinyl derivatives of azoles, including imidazole derivatives. These compounds were prepared through reactions of tetrafluoroethylene and chlorotrifluoroethylene with N-potassium salts of imidazole and related compounds, highlighting the versatility of imidazole derivatives in synthesizing fluorinated organic compounds (Rudyuk, Fedyuk, & Yagupolskii, 2004).

Anticancer and Antioxidant Agents

Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5‐triazines from N‐acyl imidates and heterocyclic amines, showing moderate anti-proliferation potential against cancer cell lines and high antioxidant activity. This study illustrates the potential of imidazole derivatives in the development of new anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Luminescence Sensing

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks capable of luminescence sensing of benzaldehyde derivatives. This highlights the application of imidazole derivatives in the development of advanced materials for chemical sensing (Shi, Zhong, Guo, & Li, 2015).

Liquid Clathrate Formation

Holbrey et al. (2003) discovered that ionic liquids containing the imidazole moiety can form liquid clathrates with aromatic hydrocarbons, suggesting the use of imidazole derivatives in the design of new materials for gas storage and separation processes (Holbrey, Reichert, Nieuwenhuyzen, Sheppard, Hardacre, & Rogers, 2003).

Biological and Medicinal Chemistry Applications

Antiproliferative Activity

Groessl et al. (2007) studied the structure-activity relationships for NAMI-A-type complexes, including imidazole and indazole derivatives, assessing their aquation, redox properties, protein binding, and antiproliferative activity. This research contributes to the understanding of ruthenium complexes, including imidazole derivatives, in anticancer chemotherapy (Groessl, Reisner, Hartinger, Eichinger, Semenova, Timerbaev, Jakupec, Arion, & Keppler, 2007).

properties

IUPAC Name

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4IN2O/c1-12(2)10-5-3-4-6-11(10)19(22-12)13(15,16)14(17,18)21-8-7-20-9-21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODFKVUPPHUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(N3C=CN=C3)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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